3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is a derivative of indole-3-butyric acid, a plant hormone belonging to the auxin family. It is a synthetic compound primarily used in scientific research as a building block for synthesizing more complex molecules, including bioactive compounds and pharmaceutical intermediates. [, ]
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is a synthetic organic compound characterized by its unique structure that combines an indole moiety with a butanoic acid functional group. This compound is primarily utilized in chemical research and drug development due to its potential biological activities. It is classified under carboxylic acids and indole derivatives, which are known for their diverse applications in pharmaceuticals and agriculture.
This compound can be synthesized through various chemical methods, often involving the modification of indole derivatives. The tert-butoxycarbonyl protecting group is commonly used in organic synthesis to protect amines during reactions, enhancing the stability and reactivity of the indole framework.
The synthesis of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid typically involves a multi-step process:
The synthesis may utilize various solvents and catalysts, depending on the specific reaction conditions. Ionic liquids have been explored as green solvents to enhance reaction efficiency and selectivity in synthesizing similar compounds .
The molecular formula of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid can be represented as C₁₃H₁₇NO₄. The structure consists of:
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid can undergo several chemical reactions typical for carboxylic acids and indole derivatives:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or specific reagents.
The mechanism of action for compounds like 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, indole derivatives are known to exhibit various pharmacological effects, including:
Relevant data regarding melting point, boiling point, and specific solubility parameters would need to be sourced from experimental studies or product specifications .
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid finds applications primarily in scientific research:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy in the synthesis of indole-based pharmaceutical intermediates, particularly for 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid (CAS: 885266-53-5). This compound’s Boc moiety shields the indole nitrogen (N1) during critical transformations, preventing unwanted side reactions such as electrophilic substitutions at C3 or polymerization during alkylation/carboxylation steps. The Boc group’s orthogonality to carboxylic acid functionalities enables selective manipulation of the butanoic acid side chain—a necessity for synthesizing complex targets like dual-acting BPH agents [1] [4].
Deprotection of the Boc group traditionally required harsh acids like trifluoroacetic acid (TFA), risking degradation of acid-sensitive scaffolds. Recent advances demonstrate that oxalyl chloride in methanol achieves Boc cleavage under mild conditions (room temperature, 1–4 hours, yields up to 90%). This method leverages oxalyl chloride’s electrophilicity to generate tert-butyl cations, which methanol traps as volatile tert-butyl methyl ether, minimizing side products. Crucially, this protocol preserves the integrity of the butanoic acid chain and indole core, as validated in hybrid molecules like IDO1/Pol gamma inhibitors .
Table 1: Comparative Boc Deprotection Methods for Indole Derivatives
Reagent System | Conditions | Time (h) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
TFA/DCM | 0°C to RT | 0.5–2 | 70–85 | Low (ester hydrolysis) |
HCl/Dioxane | Reflux | 2–4 | 60–75 | Moderate |
Oxalyl Chloride/MeOH | RT | 1–4 | 75–90 | High (incl. esters, acids) |
Iodine (Catalytic) | Solvent-free, 80°C | 1–3 | 65–80 | Moderate |
The Boc group’s stability profile further enables multi-step sequences: it resists nucleophiles (e.g., organolithiums), bases (e.g., triethylamine), and Pd-catalyzed couplings, making it ideal for indole functionalization preceding carboxylate elongation [8].
The construction of the indole-3-butyric acid scaffold relies on two pivotal methodologies: the Vilsmeier-Haack formylation and Sonogashira cross-coupling. The Vilsmeier-Haack reaction (using POCl₃/DMF) selectively formylates indole at C3, yielding 3-carboxaldehyde intermediates essential for side-chain elongation. For example, 7-hydroxyl-1-methylindole-3-acetonitrile—a precursor to anti-inflammatory arvelexin analogs—is synthesized via this route, demonstrating the reaction’s compatibility with substituted indoles [4] [6].
Sonogashira coupling expands indole diversification at C2/C3. As demonstrated by Yu et al., palladium-catalyzed coupling of 2-iodoanilines with terminal alkynes generates 2-arylindoles under mild conditions. This one-pot alkylation/cyclization approach achieves yields >80% and tolerates nitro, amino, and methoxy substituents, enabling rapid access to structurally diverse indole cores before Boc installation. The resulting 2-phenylindole derivatives exhibit significant bioactivity, including NF-κB inhibition [6].
Table 2: Key Reactions for Indole-3-Butanoic Acid Intermediate Synthesis
Reaction | Substrates | Conditions | Key Product | Yield (%) |
---|---|---|---|---|
Vilsmeier-Haack | Indole, DMF, POCl₃ | 0°C to RT, 2–4 h | Indole-3-carboxaldehyde | 70–85 |
Sonogashira Coupling | 2-Iodoaniline, Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N, RT, 12 h | 2-Arylindole | 80–92 |
Knoevenagel Condensation | Indole-3-carboxaldehyde, Malonate | Piperidine, EtOH, reflux | Indole-3-acrylic Acid | 65–75 |
For 3-substituted indoles like the target compound, Knoevenagel condensation of indole-3-carboxaldehydes with malonate derivatives followed by decarboxylation offers an efficient path to butanoic acid chains. This method avoids over-alkylation at N1, a common issue in direct alkylation [4] [6].
Installing and functionalizing the butanoic acid side chain demands precision to avoid N1 alkylation or carboxylate group degradation. Two strategies have proven effective:
For C3-alkylation, Michael additions using acrylate esters in the presence of Lewis acids (e.g., Zn(OTf)₂) enable direct side-chain elongation. Subsequent hydrolysis yields the free acid without Boc deprotection, leveraging the group’s base stability [1] [8].
Table 3: Optimization Strategies for Side-Chain Functionalization
Challenge | Classical Approach | Optimized Method | Efficiency Gain |
---|---|---|---|
N1-Alkylation Selectivity | DMF, K₂CO₃, 24 h, 33% yield | [C₆mim]Br, Et₃N, 65°C, 2 h, 82% | 2.5× yield increase |
Carboxyl Group Compatibility | TFA deprotection (acidolysis) | Oxalyl chloride/MeOH (RT, 2 h) | Avoids ester hydrolysis |
C3-Alkylation | Strong base (LDA), −78°C | Michael addition, Zn(OTf)₂, RT | Simplified conditions |
Critical innovations include enzymatic hydrolysis for chiral intermediates and microwave-assisted reactions reducing step times from 24 hours to <1 hour. These advances support the synthesis of complex indole hybrids, such as TNFR1 inhibitors and dual α1-AR/5AR antagonists [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: